molecular formula C6H9NO3 B12163779 (3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid

(3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid

Cat. No.: B12163779
M. Wt: 143.14 g/mol
InChI Key: AMAYWRJNZWREGD-ALCCZGGFSA-N
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Description

(3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyimino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the cyclopentane derivative with hydroxylamine under acidic or basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the cyclopentane derivative with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alcohols, amines, and acyl chlorides, often in the presence of catalysts or activating agents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Esters, amides, or other functionalized derivatives.

Scientific Research Applications

(3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The hydroxyimino group can participate in hydrogen bonding, coordination with metal ions, or redox reactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-hydroxyiminocyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (3Z)-3-hydroxyiminocyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

    (3Z)-3-hydroxyiminocyclopentane-1-phosphonic acid: Similar structure but with a phosphonic acid group instead of a carboxylic acid group.

Uniqueness

(3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its hydroxyimino and carboxylic acid groups allow for diverse reactivity and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5-

InChI Key

AMAYWRJNZWREGD-ALCCZGGFSA-N

Isomeric SMILES

C1C/C(=N/O)/CC1C(=O)O

Canonical SMILES

C1CC(=NO)CC1C(=O)O

Origin of Product

United States

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